N-(furan-2-ylmethyl)-N-(methylsulfonyl)glycine
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Overview
Description
N-(furan-2-ylmethyl)-N-(methylsulfonyl)glycine is an organic compound that features a furan ring, a sulfonyl group, and a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-(methylsulfonyl)glycine typically involves the following steps:
Formation of the furan-2-ylmethyl group: This can be achieved through the reaction of furan with an appropriate alkylating agent.
Introduction of the methylsulfonyl group: This step involves the sulfonation of the intermediate compound using reagents such as methylsulfonyl chloride.
Attachment of the glycine moiety: The final step involves coupling the intermediate with glycine under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially leading to ring-opening products.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Ring-opened aldehydes or carboxylic acids.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-N-(methylsulfonyl)glycine may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical studies due to its structural features.
Medicine: Possible therapeutic applications, although specific uses would require further research.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The furan ring and sulfonyl group could play roles in binding to molecular targets, while the glycine moiety might influence solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(methylsulfonyl)alanine
- N-(furan-2-ylmethyl)-N-(methylsulfonyl)valine
Uniqueness
N-(furan-2-ylmethyl)-N-(methylsulfonyl)glycine is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[furan-2-ylmethyl(methylsulfonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5S/c1-15(12,13)9(6-8(10)11)5-7-3-2-4-14-7/h2-4H,5-6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQHFFBOLQAAFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CO1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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